molecular formula C10H8F3NO2 B14826373 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde

5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B14826373
M. Wt: 231.17 g/mol
InChI Key: KIZOVTXEXBNVSH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a picolinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde involves several steps, typically starting from commercially available precursorsFor instance, the cyclopropoxy group can be introduced via cyclopropanation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents . The reaction conditions usually involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar compounds to 5-Cyclopropoxy-6-(trifluoromethyl)picolinaldehyde include:

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

5-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-8(16-7-2-3-7)4-1-6(5-15)14-9/h1,4-5,7H,2-3H2

InChI Key

KIZOVTXEXBNVSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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